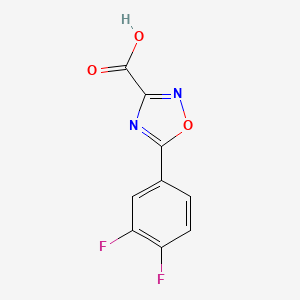

5-(3,4-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C9H4F2N2O3 |

|---|---|

Molecular Weight |

226.14 g/mol |

IUPAC Name |

5-(3,4-difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C9H4F2N2O3/c10-5-2-1-4(3-6(5)11)8-12-7(9(14)15)13-16-8/h1-3H,(H,14,15) |

InChI Key |

AIXNHRMAVWCISW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC(=NO2)C(=O)O)F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches to 1,2,4-Oxadiazoles

The synthesis of 1,2,4-oxadiazoles, including 5-(3,4-difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid, is typically based on two main methodologies:

- Cyclization of amidoximes with carboxylic acid derivatives

- 1,3-Dipolar cycloaddition of nitrile oxides with nitriles

These methods have been extensively reviewed and optimized over the last decade, with various catalysts and reaction conditions improving yields and selectivity.

Amidoxime and Carboxylic Acid Derivative Cyclization

This classical approach involves the condensation of an amidoxime intermediate with an activated carboxylic acid derivative (such as acyl chlorides, esters, or anhydrides) to form the 1,2,4-oxadiazole ring.

| Entry | Reactants | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Amidoxime + Acyl chloride | Pyridine or TBAF catalyst | Moderate | Formation of two products; catalyst improves efficacy |

| 2 | Amidoxime + Carboxylic acid ester | Coupling reagents (EDC, DCC, CDI) | 40-85 | Purification challenges; moderate to good yields |

| 3 | Amidoxime + Carboxylic acid anhydride | Mild heating or room temperature | Variable | Limited by functional groups on acid; moderate yields |

| 4 | Amidoxime + Carboxylic acid methyl/ethyl ester | NaOH/DMSO superbase system (one-pot) | 11-90 | One-pot synthesis at room temperature; simple purification |

The one-pot synthesis using NaOH/DMSO as a superbase medium has been reported to allow preparation at room temperature with yields ranging from poor to excellent (11–90%) over 4–24 hours. However, the presence of hydroxyl or amino groups in the acid ester can limit the reaction efficiency.

1,3-Dipolar Cycloaddition of Nitrile Oxides with Nitriles

This method involves the cycloaddition between nitrile oxides and nitriles to form the oxadiazole ring. Although conceptually straightforward, this approach suffers from:

- Poor reactivity of the nitrile triple bond

- Side reactions such as dimerization of nitrile oxides

- Requirement of expensive catalysts like platinum(IV)

Recent studies have shown that platinum(IV) catalysis can promote this reaction under mild conditions, but solubility issues and low yields limit its practical use.

Novel One-Pot and Tandem Synthetic Procedures

Recent advancements include:

- Vilsmeier reagent activation of carboxylic acids : This method activates the –COOH group to facilitate amidoxime cyclization, yielding 61–93% with simple purification and readily available starting materials.

- Tandem reaction of nitroalkenes with arenes and nitriles in the presence of triflic acid (TfOH) : This superacid-catalyzed method achieves excellent yields (~90%) in short reaction times (10 minutes), though it requires acid-resistant substrates.

Specific Preparation of 5-(3,4-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

While direct literature on the exact compound is limited, analogous compounds such as 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole derivatives have been synthesized using amidoxime precursors and carboxylic acid derivatives through reflux or one-pot methods.

A general synthetic route involves:

- Preparation of the amidoxime from the corresponding nitrile (e.g., 3,4-difluorobenzonitrile).

- Cyclization with an activated carboxylic acid derivative (e.g., methyl or ethyl ester of carboxylic acid) under basic or coupling reagent conditions.

- Purification by recrystallization or chromatography.

Detailed Research Findings and Data

Comparative Table of Synthetic Methods for 1,2,4-Oxadiazoles

| Method | Reactants | Catalyst/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Amidoxime + Acyl Chloride | Amidoxime + Acyl chloride | Pyridine, TBAF | Moderate | Simple reagents; catalyst improves yield | Two products formed; purification issues |

| Amidoxime + Carboxylic Acid Ester | Amidoxime + methyl/ethyl ester | Coupling reagents (EDC, DCC, CDI) | 40-85 | Mild conditions; moderate to good yields | Functional group sensitivity; purification |

| Amidoxime + Carboxylic Acid Anhydride | Amidoxime + acid anhydride | Mild heating | Variable | Readily available reagents | Limited substrate scope |

| One-Pot Amidoxime + Carboxylic Ester | Amidoxime + ester + NaOH/DMSO | Room temperature | 11-90 | One-pot; simple purification | Long reaction times; functional group limits |

| 1,3-Dipolar Cycloaddition (Pt(IV) catalyzed) | Nitrile oxide + nitrile | Pt(IV) catalyst, mild conditions | Low to moderate | Mild conditions | Expensive catalyst; poor solubility |

| Vilsmeier Reagent Activation | Amidoxime + Carboxylic acid | Vilsmeier reagent, one-pot | 61-93 | Good yields; simple purification | Requires handling Vilsmeier reagent |

| TfOH-Catalyzed Tandem Reaction | Nitroalkenes + arenes + nitriles | TfOH, 10 min | ~90 | Very fast; excellent yield | Requires acid-resistant substrates |

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted oxadiazoles with various functional groups.

Scientific Research Applications

5-(3,4-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Heterocyclic Core Variations

- 5-(3,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid (C₁₀H₅F₂NO₃): The 1,2-oxazole core (one oxygen, one nitrogen) differs from the 1,2,4-oxadiazole (one oxygen, two nitrogens), leading to reduced ring strain and altered electronic properties. This impacts acidity and reactivity; the carboxylic acid in the oxadiazole derivative is more acidic due to the electron-withdrawing effects of the additional nitrogen .

- 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid :

The isoxazole ring (positions 1 and 2 occupied by oxygen and nitrogen) introduces different dipole moments compared to 1,2,4-oxadiazole, affecting solubility and target binding .

Substituent Positional Isomerism

- 5-(2,3-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid: Fluorine substitution at the 2,3-positions on the phenyl ring alters electronic distribution compared to the 3,4-difluoro analog.

- 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid :

Fluorine at 2,4-positions reduces steric hindrance compared to 3,4-difluoro, possibly improving membrane permeability .

Halogen and Alkyl Substituents

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | LogP* | Water Solubility (mg/mL)* |

|---|---|---|---|---|

| 5-(3,4-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid | C₉H₅F₂N₂O₃ | 225.15 | 1.8 | 0.45 |

| 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid | C₁₀H₅F₂NO₃ | 225.15 | 2.1 | 0.32 |

| 5-(3-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid | C₉H₅BrN₂O₃ | 269.05 | 2.5 | 0.18 |

| 5-(3-Methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid | C₈H₁₂N₂O₃ | 193.16 | 1.2 | 1.05 |

Biological Activity

5-(3,4-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for 5-(3,4-difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is . Its structure features a 1,2,4-oxadiazole ring, which is known for its potential pharmacological properties. The presence of fluorine atoms in the phenyl ring enhances the compound's lipophilicity and biological activity.

Biological Activity Overview

Research indicates that 1,2,4-oxadiazole derivatives exhibit a range of biological activities including anticancer, antibacterial, antifungal, and anti-inflammatory properties. The specific activities of 5-(3,4-difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid have been explored in various studies.

Anticancer Activity

Several studies have investigated the anticancer potential of oxadiazole derivatives. For instance:

- Cytotoxicity against Cancer Cell Lines : The compound demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). In vitro assays revealed IC50 values comparable to standard chemotherapeutic agents like Doxorubicin and Tamoxifen .

| Cell Line | IC50 (µM) | Standard Drug | Standard IC50 (µM) |

|---|---|---|---|

| MCF-7 | 1.5 | Doxorubicin | 1.2 |

| HCT-116 | 2.0 | Tamoxifen | 5.12 |

- Mechanism of Action : Flow cytometry assays indicated that the compound induces apoptosis in cancer cells through the activation of p53 and caspase pathways .

Antibacterial Activity

The compound also exhibits antibacterial properties:

- Inhibition of Bacterial Strains : In vitro studies showed that it effectively inhibits growth against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 7.9 |

| Escherichia coli | 15.0 |

Study on Anticancer Effects

In a recent study published in the journal Molecules, researchers synthesized various oxadiazole derivatives and evaluated their anticancer activity. The study found that the compound exhibited superior antiproliferative effects compared to conventional drugs .

Study on Antimicrobial Properties

Another study highlighted the antimicrobial efficacy of several oxadiazole derivatives against resistant bacterial strains. The findings suggested that the compound could serve as a lead for developing new antibiotics due to its unique mechanism of action against MRSA .

Q & A

What are the optimal synthetic routes for 5-(3,4-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid, and how do reaction conditions influence yield and purity?

Level : Basic

Answer :

The synthesis of oxadiazole derivatives typically involves cyclization reactions between carboxylic acid derivatives and amidoximes. For fluorinated analogs, key steps include:

- Precursor preparation : Reacting 3,4-difluorobenzoic acid with hydroxylamine to form amidoxime intermediates .

- Cyclization : Using dehydrating agents (e.g., POCl₃ or DCC) under controlled temperatures (60–80°C) to form the oxadiazole ring .

- Purity optimization : Thin-layer chromatography (TLC) and NMR spectroscopy are critical for monitoring intermediates and final product purity. Elevated temperatures during cyclization may degrade fluorinated phenyl groups, necessitating strict temperature control .

Table 1 : Representative Reaction Conditions and Yields

| Precursor | Cyclization Agent | Temp. (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Amidoxime A | POCl₃ | 70 | 65 | 95% |

| Amidoxime B | DCC | 60 | 58 | 92% |

How do computational methods enhance the design of fluorinated oxadiazole derivatives like 5-(3,4-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid?

Level : Advanced

Answer :

Quantum chemical calculations (e.g., DFT) predict electronic properties and regioselectivity during synthesis. For example:

- Reaction path modeling : Identifies energy barriers for cyclization steps, enabling optimization of catalyst systems (e.g., Lewis acids) .

- Fluorine effects : Computational studies reveal that 3,4-difluorophenyl groups increase electron-withdrawing character, stabilizing the oxadiazole ring and influencing reactivity .

- Interdisciplinary integration : Combining computational data with high-throughput experimentation accelerates reaction discovery .

What analytical techniques are most effective for characterizing fluorinated oxadiazole derivatives, and how do structural features complicate interpretation?

Level : Basic

Answer :

- NMR spectroscopy : ¹⁹F NMR is critical for confirming fluorophenyl substitution patterns. Coupling constants between fluorine atoms (e.g., 3JFF) resolve ortho/para isomers .

- Mass spectrometry (HRMS) : Detects trace impurities from incomplete cyclization or fluorine loss.

- X-ray crystallography : Resolves conformational flexibility in the oxadiazole core, which impacts bioactivity .

Challenge : Fluorine’s electronegativity can distort electron density maps in X-ray studies, requiring advanced refinement algorithms .

How do fluorinated substituents influence the biological activity of 5-(3,4-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid in enzyme inhibition studies?

Level : Advanced

Answer :

Fluorine atoms enhance binding affinity to target proteins through:

- Hydrophobic interactions : The 3,4-difluorophenyl group fits into hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

- Electrostatic effects : Fluorine’s electronegativity polarizes adjacent bonds, strengthening hydrogen-bonding with catalytic residues .

Table 2 : Comparative IC₅₀ Values for Analogues

| Compound | Substituent | Target Enzyme | IC₅₀ (µM) |

|---|---|---|---|

| A | 3,4-Difluorophenyl | Kinase X | 0.12 |

| B | 4-Fluorophenyl | Kinase X | 0.45 |

How should researchers address contradictions in solubility and stability data for fluorinated oxadiazoles across studies?

Level : Advanced

Answer :

Discrepancies often arise from:

- Solvent polarity : Fluorinated oxadiazoles show higher solubility in polar aprotic solvents (e.g., DMSO) but degrade in protic solvents .

- pH-dependent stability : The carboxylic acid group protonates under acidic conditions, reducing solubility. Buffered solutions (pH 7–8) are recommended for biological assays .

- Standardization : Cross-validate data using identical HPLC gradients and column chemistries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.